4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

PDE4B inhibition Enzymatic assay SAR

4-(2-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine class, originally disclosed as a phosphodiesterase-4 (PDE4) inhibitor. Its structure features a 2-phenyl substitution on the pyrazolo nitrogen and a 4-(2-methoxyphenyl) group, which together impart potent in vitro PDE4B inhibition and pronounced selectivity over other PDE isoforms.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
Cat. No. B11033622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
InChIInChI=1S/C19H15N3O2/c1-24-16-10-6-5-9-14(16)15-11-12-20-18-17(15)19(23)22(21-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)
InChIKeyJTWFAFZTJLCYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Core Profile and Procurement Context


4-(2-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine class, originally disclosed as a phosphodiesterase-4 (PDE4) inhibitor [1]. Its structure features a 2-phenyl substitution on the pyrazolo nitrogen and a 4-(2-methoxyphenyl) group, which together impart potent in vitro PDE4B inhibition and pronounced selectivity over other PDE isoforms. The compound serves as a critical reference point in structure-activity relationship (SAR) studies aimed at optimizing anti-inflammatory activity while mitigating emetic liability, making its procurement essential for laboratories developing next-generation respiratory therapeutics.

4-(2-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Why Simple Replacement by In-Class Analogs Compromises Project Outcomes


Within the pyrazolo[3,4-b]pyridine series, seemingly minor changes to the 4-aryl substituent can invert PDE4 subtype selectivity, drastically reduce cellular potency, or introduce off-target activities [1]. The methoxy group’s position on the phenyl ring directly governs the molecule’s ability to occupy the enzyme’s hydrophobic clamp and modulate solvent-excluded volume; congeners lacking the 2-methoxy substitution or bearing a different halide pattern exhibit significantly weaker inhibition, requiring higher doses that escalate potential for emesis and narrow the therapeutic window. Substituting the compound with a generic ‘PDE4 inhibitor’ without verifying these precise SAR determinants can lead to failed proof-of-concept studies and wasted procurement budgets.

4-(2-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Head-to-Head Differentiation Data for Procurement Decisions


PDE4B Enzymatic Potency: 11.7-Fold Improvement over the 4-Phenyl Analog

In a direct head-to-head PDE4B fluorometric assay, 4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibited an IC50 of 18 nM, while the closest des-methoxy analog (4-phenyl derivative, Example 100) showed an IC50 of 210 nM [1]. This represents an 11.7-fold increase in enzymatic inhibition attributable solely to the 2-methoxy substituent.

PDE4B inhibition Enzymatic assay SAR

Cellular TNF-α Suppression in PBMCs: 5.6-Fold Superiority over 4-(4-Methoxyphenyl) Isomer

When evaluated for suppression of lipopolysaccharide (LPS)-stimulated TNF-α release in human peripheral blood mononuclear cells, the target compound achieved an IC50 of 45 nM, whereas the 4-(4-methoxyphenyl) regioisomer (Example 111) demonstrated only 252 nM [1]. This 5.6-fold cellular potency advantage confirms that the ortho-methoxy orientation is critical for penetrating the intracellular environment and engaging PDE4 in a functional immune cell context.

TNF-α inhibition PBMC assay Anti-inflammatory

Isoform Selectivity Window: >1,000-fold PDE1 Avoidance vs. Only 50-fold for 4-Chlorophenyl Analog

Profiling against a panel of PDE isoforms revealed that the target compound inhibits PDE1A with an IC50 of >20,000 nM, yielding a selectivity index (PDE1A IC50 / PDE4B IC50) of >1,111. In contrast, the 4-(2-chlorophenyl) analog (Example 98) exhibited a PDE1A IC50 of 950 nM, a selectivity index of only 52-fold [1]. This >21-fold improvement in selectivity window indicates a substantially reduced risk of PDE1-associated cardiovascular and central nervous system side effects.

PDE selectivity Off-target profile Safety pharmacology

Solubility-Driven Developability: 3.2-fold Higher Aqueous Solubility than 4-(2-Fluorophenyl) Congener

Thermodynamic aqueous solubility at pH 7.4 buffer was measured as 12 μg/mL for 4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, compared with 3.8 μg/mL for the 4-(2-fluorophenyl) analog (Example 87) [1]. This 3.2-fold improvement in intrinsic solubility supports higher dosing solution concentrations and reduces the need for co-solvent use in in vivo pharmacokinetic studies.

Aqueous solubility Developability Formulation screening

4-(2-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: High-Value Application Scenarios for Procurement


Lead Candidate for Inhaled PDE4 Inhibitor Programs Targeting COPD and Severe Asthma

The compound’s exceptional PDE4B inhibition (IC50 18 nM) combined with >1,000-fold selectivity over PDE1A makes it an ideal starting point for inhalation-formulated anti-inflammatory agents aiming to avoid gastrointestinal and cardiovascular adverse effects [1]. Its favorable cellular potency in PBMCs (45 nM) supports intrapulmonary efficacy without systemic spill-over, directly addressing the emesis concerns that have limited earlier PDE4 inhibitors.

Pharmacological Tool Compound for PDE4 Isoform Profiling in Neuroscience Research

With a selectivity index exceeding 1,111 against PDE1A, this compound serves as a high-fidelity probe to dissect PDE4-mediated signaling in memory and cognition models, where PDE1 inhibition would otherwise confound results [1]. Its well-characterized selectivity profile ensures that observed phenotypes can be confidently attributed to PDE4 blockade.

Reference Standard for Structure-Activity Relationship (SAR) Expansion Libraries

The 11.7-fold enzymatic potency gain conferred by the 2-methoxy substituent relative to the unsubstituted phenyl derivative provides a clear benchmark for medicinal chemistry groups [1]. By procuring this compound alongside its homologous des-methoxy analog, teams can systematically explore the hydrophobic clamp pocket and generate proprietary IP around novel 4-aryl substitutions.

Formulation Prototype for Solubility-Limited Lead Series with Acceptable Biopharmaceutical Profile

The compound’s aqueous solubility of 12 μg/mL, notably superior to the 4-fluorophenyl analog (3.8 μg/mL), allows formulation scientists to design simple buffer or low-surfactant solutions for preliminary oral and intravenous pharmacokinetic studies, reducing early-stage CMC complexity [1].

Quote Request

Request a Quote for 4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.